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Compound of Interest

Compound Name: D-Ribose-13C-4

Cat. No.: B12401262 Get Quote

Introduction

D-Ribose is a fundamental pentose sugar that serves as a critical component of nucleotides

(ATP, GTP), nucleic acids (RNA), and coenzymes (NADH, FADH).[1] It is endogenously

synthesized through the pentose phosphate pathway (PPP), a crucial metabolic route for

generating NADPH and the precursors for nucleotide biosynthesis.[2] The ability to trace the

metabolic fate of ribose is essential for understanding cellular bioenergetics, nucleotide

metabolism, and the regulation of the PPP in various physiological and pathological states,

such as cancer and metabolic disorders.[3]

D-Ribose-13C-4 is a stable isotope-labeled version of D-ribose, where four of the five carbon

atoms are replaced with the heavy isotope ¹³C. This non-radioactive label allows researchers to

track the incorporation of ribose into downstream metabolic pathways using mass spectrometry

(MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] By providing D-Ribose-13C-4
in cell culture media, it is possible to perform metabolic flux analysis (MFA) and elucidate the

contribution of exogenous ribose to various cellular processes.[5]

Applications

Nucleotide Synthesis: Tracing the incorporation of the ¹³C label from D-Ribose-13C-4 into

the ribose moiety of purine and pyrimidine nucleotides to quantify de novo and salvage

pathway activities.[6][7]
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Pentose Phosphate Pathway (PPP) Analysis: Investigating the reverse flux through the non-

oxidative branch of the PPP by monitoring the appearance of ¹³C labels in glycolytic

intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[8]

Glycosylation Studies: D-ribose can participate in protein glycation, and using a labeled form

can help in studying the dynamics of this process.[9]

Drug Development: Assessing the metabolic impact of therapeutic compounds on nucleotide

metabolism and pathways involving ribose.

Protocols
Protocol 1: Preparation of D-Ribose-13C-4 Enriched Cell
Culture Medium
This protocol describes the preparation of a complete cell culture medium for stable isotope

tracing experiments. The key is to use a base medium that does not contain unlabeled ribose

and to supplement it with dialyzed fetal bovine serum (dFBS) to minimize the concentration of

competing unlabeled small molecules.[10][11]

Materials:

D-Ribose-13C-4 (e.g., Eurisotop CLM-4830)

Base medium (e.g., RPMI-1640 or DMEM, preferably custom formulation without

glucose/ribose if direct tracing is the sole focus)

Dialyzed Fetal Bovine Serum (dFBS)

Penicillin-Streptomycin solution (100x)

L-glutamine or stable alternative (e.g., GlutaMAX)

Sterile, pyrogen-free water for injection (WFI) or equivalent

0.22 µm sterile syringe filters

Procedure:
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Prepare D-Ribose-13C-4 Stock Solution:

Accurately weigh the desired amount of D-Ribose-13C-4 powder.

Dissolve it in sterile WFI to create a concentrated stock solution (e.g., 100 mM).

Note: The final concentration in the medium typically ranges from 5-25 mM, depending on

the cell line and experimental goals. It's recommended to perform a dose-response curve

to assess toxicity, as high concentrations of D-ribose can affect cell viability.[9]

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

Store the stock solution at -20°C in aliquots.[10]

Prepare Complete Labeled Medium:

In a sterile biosafety cabinet, start with the desired volume of base medium (e.g., 440 mL

for a 500 mL final volume).

Add dFBS to the desired final concentration (e.g., 50 mL for 10% v/v). Using dialyzed

serum is crucial to reduce the amount of unlabeled metabolites.[11]

Add Penicillin-Streptomycin (e.g., 5 mL of 100x stock for a 1x final concentration).

Add L-glutamine to the desired final concentration (e.g., 2 mM).

Add the required volume of the D-Ribose-13C-4 stock solution to achieve the final desired

concentration.

Bring the medium to the final volume with additional base medium if necessary.

Pre-equilibrate the medium at 37°C and 5% CO₂ for at least 30 minutes before use to

ensure proper pH and temperature.[10]

Protocol 2: Isotopic Labeling and Metabolite Extraction
This protocol provides a general workflow for a metabolic tracing experiment using adherent

cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12401262?utm_src=pdf-body
https://www.benchchem.com/product/b12401262?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169629/
https://www.metabolomicsworkbench.org/protocols/getprotocol.php?file_id=1276&data_source=Study%20submission
https://systems.crump.ucla.edu/metabolomics_center/Culture%20medium%20metabolite%20extraction%20protocol.pdf
https://www.benchchem.com/product/b12401262?utm_src=pdf-body
https://www.metabolomicsworkbench.org/protocols/getprotocol.php?file_id=1276&data_source=Study%20submission
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Seeding:

Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-90%

confluency at the time of harvest.[10] Culture cells in standard, unlabeled medium

overnight to allow for adherence.

Initiate Labeling:

Aspirate the standard medium from the wells.

Gently wash the cells once with a pre-warmed base medium (without serum or

supplements) to remove residual unlabeled metabolites.[10]

Aspirate the wash medium and add the pre-warmed, D-Ribose-13C-4 enriched medium

prepared in Protocol 1.

Return the plates to the incubator and culture for the desired labeling duration.

Note: The labeling time is critical. For central carbon metabolism, isotopic steady-state can

be reached in minutes to hours. For pathways like nucleotide synthesis, longer incubation

(e.g., 8-24 hours) may be required.[11]

Metabolite Quenching and Extraction:

Quenching: To halt all enzymatic activity instantly, rapidly aspirate the labeled medium.

Immediately place the plate on dry ice and add a pre-chilled extraction solvent, typically

80% methanol (-80°C).[11]

Extraction:

Add a sufficient volume of cold (-80°C) 80% methanol to cover the cell monolayer (e.g.,

1 mL for a 6-well plate).

Place the plate in a -80°C freezer for at least 20 minutes to ensure cell lysis and protein

precipitation.[11]
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Scrape the cells in the cold methanol using a cell scraper and transfer the cell

lysate/methanol mixture to a microcentrifuge tube.

Centrifuge the tubes at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to

pellet cell debris and precipitated protein.[11]

Sample Collection:

Carefully transfer the supernatant, which contains the metabolites, to a new tube.

Dry the metabolite extract completely using a vacuum evaporator (e.g., SpeedVac).[11]

Store the dried extracts at -80°C until analysis by MS or NMR.

Data Presentation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution

(MID) of downstream metabolites. The table below provides an illustrative example of expected

results when tracing D-Ribose-13C-4 into ATP.

Table 1: Illustrative Mass Isotopologue Distribution (MID) in ATP after Labeling with D-Ribose-
13C-4
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Metabolite
Mass
Isotopologue

Formula

Expected
Relative
Abundance
(%)

Interpretation

ATP M+0 C₁₀H₁₆N₅O₁₃P₃ 5

Unlabeled pool

from cellular

stores or media

contaminants.

ATP M+1
¹³C₁C₉H₁₆N₅O₁₃

P₃
<1

Natural

abundance of

¹³C.

ATP M+2
¹³C₂C₈H₁₆N₅O₁₃

P₃
<1

Natural

abundance of

¹³C.

ATP M+3
¹³C₃C₇H₁₆N₅O₁₃

P₃
5

Minor

contribution from

other labeled

precursors or

fragmentation.

ATP M+4
¹³C₄C₆H₁₆N₅O₁₃

P₃
85

Represents

direct

incorporation of

the ¹³C₄-Ribose

moiety into the

ATP molecule via

nucleotide

synthesis

pathways.

ATP M+5 ¹³C₅C₅H₁₆N₅O₁₃

P₃

4 Possible

contribution if the

adenine base is

also labeled via

de novo purine

synthesis from
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¹³C-labeled

intermediates.

Note: Data are for illustrative purposes only. Actual MIDs will vary based on cell type,

experimental conditions, and the specific labeling pattern of the D-Ribose-13C-4 tracer.
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Caption: The Pentose Phosphate Pathway and entry of exogenous D-Ribose.
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Experimental Workflow
Caption: Workflow for a stable isotope tracing experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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